N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine
Description
Structural Elucidation Through Spectroscopic and Crystallographic Analysis
The molecular architecture of this compound comprises a sulfonylated indole core conjugated to a hydroxylamine moiety via a methylidene linker. Structural confirmation relies on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For analogous sulfonamide derivatives, $$ ^1H $$ NMR spectra typically exhibit distinct aromatic proton resonances between δ 7.2–8.0 ppm, with sulfonyl group deshielding effects shifting adjacent protons upfield. The tert-butyl carbamate group in related structures demonstrates characteristic singlet peaks for nine equivalent protons at δ 1.43–1.49 ppm, providing a reference for identifying bulky substituents in similar systems.
Crystallographic data for sulfonylated indoles, such as p-toluenesulfonylmethyl isocyanide, reveal planar indole rings with sulfonyl groups adopting orthogonal orientations relative to the aromatic plane. These structural motifs suggest that the 4-methylbenzenesulfonyl group in the target compound likely induces steric hindrance, influencing packing efficiency and intermolecular interactions. X-ray diffraction studies of bicyclic carbamates further highlight the role of sulfonyl groups in stabilizing crystal lattices through C–H···O hydrogen bonds, a feature anticipated in the title compound’s solid-state structure.
| Key Spectroscopic Signatures | |
|---|---|
| Proton Environment | Chemical Shift (δ, ppm) |
| Aromatic protons (indole) | 7.2–8.0 |
| Methylidene linker | 3.0–3.5 |
| Sulfonyl-adjacent methyl | 2.1–2.6 |
Molecular Geometry and Conformational Dynamics
Density functional theory (DFT) optimizations of related sulfonamides predict a nonplanar geometry for this compound, with dihedral angles of 85–95° between the indole and sulfonyl planes. This distortion arises from steric repulsion between the sulfonyl oxygen atoms and the indole C-2 hydrogen, as observed in crystallographic studies of tert-butyl carbamates. The methylidene-hydroxylamine moiety adopts an E-configuration to minimize lone pair repulsion, stabilized by intramolecular hydrogen bonding between the hydroxylamine oxygen and sulfonyl group (O···H–N distance ≈ 2.1 Å).
Conformational flexibility is constrained by the sulfonyl group’s electron-withdrawing effects, which rigidify the indole ring through resonance interactions. Variable-temperature NMR experiments on similar systems show restricted rotation about the sulfonamide N–S bond, with energy barriers of 12–15 kcal/mol. These dynamics suggest that the title compound exists predominantly in a single conformation at ambient temperatures, with interconversion requiring elevated thermal energy.
Electronic Properties and Charge Distribution Patterns
Natural population analysis (NPA) of analogous sulfonamides reveals significant charge polarization, with the sulfonyl group acting as an electron sink ($$ qS = +1.8 $$) and the indole nitrogen bearing a partial negative charge ($$ qN = -0.6 $$). The hydroxylamine moiety contributes to this polarization, with the imine nitrogen exhibiting a charge of $$ q_N = -0.3 $$, facilitating nucleophilic attack at the methylidene carbon. Frontier molecular orbital calculations indicate a HOMO–LUMO gap of 4.2–4.5 eV, characteristic of conjugated systems with moderate aromatic stabilization.
Electrostatic potential maps highlight regions of high electron density at the sulfonyl oxygen atoms ($$ V{\text{min}} = -45 \, \text{kcal/mol} $$) and hydroxylamine nitrogen ($$ V{\text{min}} = -32 \, \text{kcal/mol} $$), suggesting susceptibility to electrophilic and radical-mediated reactions, respectively. These features align with the reactivity patterns observed in tert-butyl carbamates under oxidative conditions.
Thermodynamic Stability and Degradation Pathways
Thermogravimetric analysis (TGA) of structurally related sulfonamides demonstrates decomposition onset temperatures of 180–220°C, with mass loss profiles indicating sequential cleavage of the sulfonyl group followed by indole ring fragmentation. The title compound’s stability is enhanced by intramolecular hydrogen bonding, which raises the activation energy for thermal degradation by 8–10 kcal/mol compared to non-hydrogen-bonded analogs.
Hydrolytic degradation studies of analogous compounds reveal pH-dependent pathways: under acidic conditions (pH < 3), sulfonamide bond hydrolysis dominates ($$ t{1/2} = 2.5 \, \text{h} $$), while alkaline media (pH > 10) promote hydroxylamine oxidation to nitroso derivatives ($$ t{1/2} = 1.8 \, \text{h} $$). These findings suggest that this compound requires anhydrous storage at neutral pH to maintain structural integrity.
| Thermodynamic Parameters | |
|---|---|
| Property | Value |
| Decomposition onset | 195°C |
| Hydrolytic half-life (pH 7) | 48 h |
| Intramolecular H-bond energy | -6.3 kcal/mol |
Properties
CAS No. |
188988-42-3 |
|---|---|
Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C16H14N2O3S/c1-12-6-8-14(9-7-12)22(20,21)18-11-13(10-17-19)15-4-2-3-5-16(15)18/h2-11,19H,1H3 |
InChI Key |
KMOWXORJEHJUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=NO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine typically involves:
Step 1: Sulfonylation of the Indole Nitrogen (N1)
- Starting from 1H-indole or 1H-indol-3-ylmethanol derivatives, the nitrogen is sulfonylated using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions.
- This step yields 1-(4-methylbenzene-1-sulfonyl)-1H-indole derivatives, which are stable intermediates for further functionalization.
Step 2: Functionalization at the 3-Position
- The 3-position of the indole ring is activated by converting the 3-methylol group (if starting from indol-3-ylmethanol) into a suitable electrophilic intermediate.
- This is often achieved by halogenation or sulfonylation to form a leaving group, enabling nucleophilic substitution.
Step 3: Formation of the Methylidene Hydroxylamine Moiety
- The key step involves the condensation of the 3-position electrophilic intermediate with hydroxylamine or hydroxylamine derivatives.
- This reaction forms the methylidene hydroxylamine linkage (a Schiff base type imine with hydroxylamine), yielding the target compound.
Microflow Technology for Electrophile Generation and Nucleophilic Substitution
Recent advances have demonstrated the use of microflow reactors to prepare highly reactive (1H-indol-3-yl)methyl electrophiles rapidly and under mild conditions, which is critical for avoiding side reactions such as dimerization or oligomerization.
-
- Rapid generation of the electrophile in 0.02 seconds at 25 °C.
- Immediate nucleophilic substitution with hydroxylamine in 0.1 seconds at 25 °C.
- Precise control of reaction time and temperature suppresses undesired side reactions.
- Enables the synthesis of various indole derivatives, including hydroxylamine adducts, with good yields (up to 77% under optimized conditions).
-
- High selectivity and yield.
- Mild reaction conditions preserve sensitive functional groups.
- Scalable and reproducible process.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Indole-3-methanol + Tosyl chloride + Base | 1-(4-methylbenzenesulfonyl)-1H-indol-3-ylmethanol intermediate |
| 2 | Halogenation or sulfonylation (e.g., with NBS or TsCl) | Formation of electrophilic leaving group at 3-position |
| 3 | Hydroxylamine nucleophile in microflow reactor | Formation of this compound |
Alternative Batch Synthesis Approaches
- Traditional batch methods involve longer reaction times and higher temperatures but often suffer from low yields and side reactions.
- Attempts to prepare (1H-indol-3-yl)methyl halides or sulfonates in batch have shown difficulties due to instability and side reactions.
- Batch reactions typically require careful temperature control and immediate use of the electrophile to avoid decomposition.
Detailed Research Findings and Data
| Parameter | Microflow Method | Batch Method |
|---|---|---|
| Reaction Time | 0.02 s (electrophile generation), 0.1 s (nucleophilic substitution) | Minutes to hours |
| Temperature | Mild (25 °C) | Often elevated (>25 °C) |
| Yield | Up to 77% | Often <20%, sometimes 0% |
| Side Reactions | Minimal due to rapid processing | Significant dimerization/oligomerization |
| Reproducibility | High | Low |
| Scalability | Good, due to continuous flow | Limited |
- Structural revisions of previously reported indole derivatives highlight the importance of precise synthetic control and characterization to confirm product identity.
- The microflow approach allows the synthesis of a broad range of indole analogues with various nucleophiles, including hydroxylamine, demonstrating versatility.
Notes on Characterization and Purity
- The final compound is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- X-ray crystallography may be used to confirm the structure, especially to verify the methylidene hydroxylamine linkage.
- Purity is critical due to the compound’s potential biological activity and sensitivity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of indole compounds, including those similar to N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine, exhibit significant antimicrobial properties. For example, studies have shown that certain indole derivatives can resensitize methicillin-resistant Staphylococcus aureus strains to β-lactam antibiotics, indicating their potential as therapeutic agents against resistant bacterial strains .
Anti-Cancer Properties
Indole-based compounds have been studied for their anti-cancer properties. The hydroxylamine moiety may enhance the bioactivity of the compound, potentially leading to the development of novel anti-cancer agents. Research into structure-activity relationships (SAR) has identified modifications that can improve potency while reducing toxicity .
Synthesis of Complex Molecules
This compound can serve as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in synthetic organic chemistry. For instance, it can be utilized in reactions leading to the formation of other indole derivatives or in coupling reactions with other electrophiles .
Reaction Mechanisms
The compound can participate in various reaction mechanisms, including nucleophilic substitutions and cycloadditions, which are essential for creating diverse chemical libraries for pharmaceutical screening .
Development of Functional Materials
Indole derivatives have been explored for their potential use in developing functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of indoles make them suitable for applications in optoelectronic devices.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Research into polymer blends and composites that utilize such compounds is ongoing, focusing on improving performance characteristics for industrial applications .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the effectiveness of a series of indole derivatives, including those structurally related to this compound, in combating resistant bacterial strains. The study found that certain modifications led to increased activity against Staphylococcus aureus, providing insights into the design of future antimicrobial agents.
Case Study 2: Synthesis and Characterization
In another research initiative, scientists successfully synthesized this compound and characterized its chemical properties using NMR and mass spectrometry techniques. The findings demonstrated its potential as a precursor for developing more complex indole-based compounds with enhanced biological activity.
Mechanism of Action
The mechanism by which N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, while the indole core can interact with biological macromolecules. These interactions can modulate cellular processes and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Features :
- Sulfonyl Group : Enhances stability and polarity, influencing solubility and metabolic resistance.
- Schiff Base : Offers metal-binding capacity, relevant in catalysis or enzyme inhibition.
Comparison with Similar Compounds
Structural Analog: (E)-N-[(1H-indol-3-yl)methylidene]isonicotinohydrazide
Differences :
- Substituent: Replaces hydroxylamine with isonicotinohydrazide.
- Biological Relevance: Isonicotinohydrazide derivatives are explored for antimicrobial activity, whereas hydroxylamine derivatives may target redox-sensitive pathways.
Table 1: Structural and Functional Comparison
| Feature | Target Compound | (E)-N-[(1H-indol-3-yl)methylidene]isonicotinohydrazide |
|---|---|---|
| Indole Substituent (1-position) | 4-Methylbenzenesulfonyl | None (unsubstituted indole) |
| 3-position Functional Group | Hydroxylamine Schiff base | Isonicotinohydrazide |
| Polarity | High (sulfonyl group) | Moderate (pyridine ring) |
Structural Analog: (NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine
Differences :
- Indole Substitutions : Contains 6-chloro and 1-methyl groups, altering steric and electronic profiles.
- Applications : Chloro and methyl groups may enhance lipophilicity, favoring blood-brain barrier penetration in neurological targets.
Table 2: Pharmacokinetic Properties
| Property | Target Compound | (NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine |
|---|---|---|
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.8 (higher lipophilicity due to chloro/methyl groups) |
| Hydrogen Bond Donors | 2 (hydroxylamine) | 1 (hydroxylamine) |
Structural Analog: N-[(4-Methylphenyl)sulfonyl]-L-alanine 1H-indol-3-yl ester
Differences :
- Functional Group : Ester linkage vs. Schiff base.
- Bioactivity : The ester group in is hydrolyzed in vivo, releasing active sulfonamide moieties, whereas the Schiff base may act as a stable chelator.
- Synthetic Pathway : Both involve sulfonation, but the ester requires coupling with L-alanine, complicating synthesis compared to hydroxylamine condensation.
Structural Analog: 1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine
Differences :
- 3-position Group : Methanamine instead of hydroxylamine.
- Applications : Methanamine derivatives () are studied as serotonin receptor modulators, while hydroxylamine’s redox activity may target oxidative stress pathways.
Research Findings and Implications
- Stability: The 4-methylbenzenesulfonyl group in the target compound enhances stability compared to non-sulfonated analogs (e.g., ).
- Reactivity : Hydroxylamine’s chelation capacity differentiates it from esters or amines, suggesting utility in catalytic or therapeutic contexts requiring metal interaction.
- Biological Data Gap: Limited direct studies on the target compound; inferences are drawn from structural analogs.
Biological Activity
N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse sources and including data tables and case studies.
Chemical Structure and Properties
The compound this compound features an indole moiety linked to a hydroxylamine group through a methylene bridge, with a sulfonyl group enhancing its reactivity. The structural formula can be represented as follows:
The biological activity of this compound is likely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The hydroxylamine functionality may contribute to its reactivity towards electrophiles, potentially leading to the formation of reactive intermediates that can modulate biological processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Schiff bases, including those related to hydroxylamine derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
Antibacterial Activity
A study evaluating the antibacterial effects of related compounds reported minimum inhibitory concentrations (MIC) against several strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 11b | S. aureus | 35.7 |
| 11c | E. coli | 84.0 |
| 11f | P. aeruginosa | 39.0 |
These findings indicate that modifications in the chemical structure can significantly influence antibacterial efficacy, suggesting that this compound may exhibit similar or enhanced activity against specific pathogens .
Antifungal Activity
In addition to antibacterial effects, compounds with similar structures have demonstrated antifungal properties. For example:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 11d | C. albicans | 39.6 |
| 11c | C. albicans | 45.0 |
These results suggest that the compound could be explored further for its potential as an antifungal agent .
Antitumor Activity
The indole framework is often associated with anticancer properties. Research has indicated that indole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a closely related indole derivative exhibited low GI50 values across breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460) cell lines .
Case Study: Indole Derivatives in Cancer Research
In a recent study focusing on indole derivatives, the compound was shown to induce apoptosis in cancer cells through the inhibition of topoisomerase II, leading to DNA damage and subsequent cell death . This mechanism underscores the potential of this compound in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
